molecular formula C15H17F3N4O2 B6709712 N-(1H-benzimidazol-2-ylmethyl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B6709712
M. Wt: 342.32 g/mol
InChI Key: STJXKDYKYFWRNL-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a morpholine ring via a carboxamide group. The presence of trifluoroethyl group adds to its unique chemical properties. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c16-15(17,18)9-22-5-6-24-8-12(22)14(23)19-7-13-20-10-3-1-2-4-11(10)21-13/h1-4,12H,5-9H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJXKDYKYFWRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC(F)(F)F)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of Morpholine Ring: Reacting the benzimidazole intermediate with a morpholine derivative.

    Introduction of Trifluoroethyl Group: Using trifluoroethylating agents under controlled conditions.

    Formation of Carboxamide Linkage: Coupling the intermediate with a carboxylic acid derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production might involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions might target the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with benzimidazole and morpholine moieties can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The trifluoroethyl group might enhance its binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-4-morpholinecarboxamide: Lacks the trifluoroethyl group.

    N-(1H-benzimidazol-2-ylmethyl)-4-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

The presence of the trifluoroethyl group in N-(1H-benzimidazol-2-ylmethyl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can significantly influence its chemical and biological properties, making it unique compared to its analogs.

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